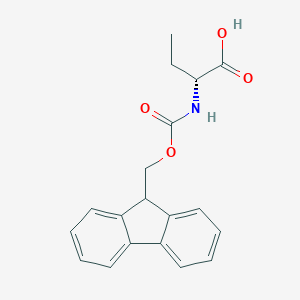

Fmoc-D-Abu-OH

Description

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIRYUNKLVPVRR-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928889 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135112-27-5 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-D-Abu-OH: A Comprehensive Technical Guide for Researchers

For immediate release: A detailed technical guide on Fmoc-D-Abu-OH (Fmoc-D-2-aminobutanoic acid), a crucial building block in modern peptide synthesis, is now available for researchers, scientists, and professionals in drug development. This guide provides in-depth information on its chemical properties, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and insights into the functional implications of incorporating D-enantiomers into peptide chains.

Core Properties of this compound

This compound, with the CAS number 170642-27-0 , is a derivative of the non-proteinogenic amino acid D-2-aminobutanoic acid.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for Fmoc-based solid-phase peptide synthesis, a cornerstone of synthetic peptide chemistry.[2] This strategy allows for the sequential addition of amino acids to a growing peptide chain on a solid support under mild, base-labile deprotection conditions, which preserves acid-labile side-chain protecting groups.

The incorporation of D-amino acids like D-Abu into peptides is a key strategy to enhance their therapeutic potential. Peptides containing D-amino acids exhibit increased resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids.[3][4] This enhanced stability can lead to a longer in vivo half-life and improved bioavailability of peptide-based drugs.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 170642-27-0 | [1][2] |

| Molecular Formula | C₁₉H₁₉NO₄ | [2] |

| Molecular Weight | 325.36 g/mol | |

| Appearance | White to off-white powder | [5] |

| Melting Point | 120-127 °C | [2] |

| Purity | ≥ 98% (by HPLC) | [5] |

| Optical Rotation | [α]20/D = +19.0 ± 2.0°, c=1 in DMF | |

| pKa (Strongest Acidic, Predicted for D-2-Aminobutanoic acid) | 2.62 | |

| pKa (Strongest Basic, Predicted for D-2-Aminobutanoic acid) | 9.53 | |

| Solubility | Generally soluble in common SPPS solvents such as DMF, NMP, and DCM. Quantitative data not readily available. | [6] |

| ¹H NMR, ¹³C NMR, IR Data | Spectroscopic data not readily available in public databases. General principles of NMR and IR spectroscopy can be applied for characterization. | [7][8] |

Experimental Protocols: this compound in Solid-Phase Peptide Synthesis

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:

-

This compound

-

Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Base for coupling (e.g., DIPEA or 2,4,6-collidine)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

Protocol:

-

Resin Swelling: The solid-phase resin is swelled in DMF or DCM for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete deprotection. The resin is then washed thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Coupling:

-

This compound (typically 3-5 equivalents relative to the resin loading) is pre-activated in a separate vessel.

-

For HBTU/HATU coupling, this compound is dissolved in DMF with the coupling reagent and a base like DIPEA. The mixture is allowed to activate for a few minutes.

-

For DIC/HOBt coupling, this compound and HOBt are dissolved in DMF, and DIC is added.

-

The activated this compound solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours with agitation.

-

-

Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the piperidine solution as described in step 2.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid) for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final purified peptide is characterized by mass spectrometry and analytical RP-HPLC.

Visualizing Workflows and Mechanisms

Experimental Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of this compound.

Proposed Mechanism of Action for D-Amino Acid Containing Antimicrobial Peptides

The incorporation of D-amino acids like D-Abu can significantly enhance the antimicrobial activity of peptides. A primary reason is their increased stability against bacterial proteases. The diagram below illustrates a generalized mechanism of action for such peptides.

Conclusion

This compound is a valuable reagent for the synthesis of peptides with enhanced therapeutic properties. Its use in SPPS is straightforward and follows well-established protocols. The incorporation of D-Abu can lead to peptides with increased stability and biological activity, making it a key tool for researchers in the field of drug discovery and development. This guide provides the foundational knowledge and protocols to effectively utilize this compound in peptide research.

References

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-2-(Fmoc-amino)-4-aminobutanoic acid | 326486-42-4 | Benchchem [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. rsc.org [rsc.org]

- 8. forskning.ruc.dk [forskning.ruc.dk]

Fmoc-D-Abu-OH: A Technical Guide for Researchers in Peptide Synthesis and Drug Discovery

An In-depth Examination of the Role of Fmoc-D-2-Aminobutyric Acid in the Development of Novel Peptides

Introduction

Fmoc-D-Abu-OH, or Fmoc-D-2-aminobutyric acid, is a non-proteinogenic, chiral amino acid derivative that serves as a critical building block in modern peptide chemistry. Its utilization in solid-phase peptide synthesis (SPPS) has become increasingly significant for researchers in drug discovery and development. The incorporation of this unnatural D-amino acid into peptide chains offers a strategic advantage in overcoming some of the inherent limitations of native peptide therapeutics, such as susceptibility to proteolytic degradation. This technical guide provides a comprehensive overview of the applications of this compound in research, detailing its role in synthesizing bioactive peptides, relevant experimental protocols, and the underlying principles of its utility.

The core of this compound's application lies in the Fmoc/tBu synthesis strategy, a cornerstone of modern peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group for the α-amino function, allows for the stepwise and controlled assembly of amino acids into a desired peptide sequence. The "D-" configuration of the α-aminobutyric acid is of particular importance. While most naturally occurring amino acids are in the L-configuration, the inclusion of D-amino acids can render the resulting peptide resistant to enzymatic cleavage by proteases, which are stereospecific for L-amino acids. This enhanced stability is a highly sought-after property in the development of peptide-based drugs, as it can lead to improved bioavailability and a longer in vivo half-life.

Core Applications in Research

The primary application of this compound is as a specialized building block in solid-phase peptide synthesis to generate peptides with modified properties. These applications span various research areas, including the development of novel therapeutics and the study of peptide structure-activity relationships.

Enhancing Proteolytic Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-aminobutyric acid, is a well-established strategy to overcome this challenge. Proteases, being chiral enzymes, exhibit a high degree of stereoselectivity and primarily recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid like D-Abu into a peptide sequence, the resulting peptide becomes a poor substrate for these enzymes, leading to a significant increase in its resistance to proteolysis. This enhanced stability can translate to a longer duration of action and improved therapeutic efficacy.

Modulation of Bioactivity

The introduction of an unnatural amino acid like D-Abu can also influence the conformational properties of a peptide, which in turn can modulate its biological activity. The altered stereochemistry at the α-carbon can induce specific secondary structures or disrupt existing ones, potentially leading to a more favorable interaction with a biological target. This makes this compound a valuable tool for medicinal chemists in the rational design of peptides with optimized potency and selectivity.

Development of Bioactive Peptides

This compound has been utilized in the synthesis of various bioactive peptides, including those with potential antimicrobial and anti-inflammatory properties. While specific quantitative data for D-Abu-containing peptides is not abundant in publicly available literature, the principles of its use are well-documented. For instance, in the attempted synthesis of analogues of zelkovamycin (B1683626) H, a cyclic octapeptide with antibacterial and antiviral activity, this compound was employed to introduce a D-Abu residue into the peptide chain.[1] This work highlighted a potential challenge in the use of this compound, namely the risk of epimerization (racemization) of the D-Abu residue to its L-form during the coupling reaction, particularly when using certain coupling reagents like HATU/DIPEA and when the adjacent amino acid residue is sterically hindering.[1]

Quantitative Data Summary

As specific quantitative biological data for peptides containing D-aminobutyric acid is limited in the available literature, the following table presents illustrative data from a study on the D-amino acid-containing antimicrobial and anti-inflammatory peptide, SET-M33D. This data serves to demonstrate the potential efficacy that can be achieved through the incorporation of D-amino acids.

| Peptide | Target Organism/Cell Line | Biological Activity | Quantitative Metric | Value | Reference |

| SET-M33D | Multiresistant Pathogens (Gram-positive and Gram-negative) | Antimicrobial | MIC Range | 0.7–6.0 µM | [2][3] |

| SET-M33D | LPS-stimulated RAW264.7 Macrophages | Anti-inflammatory (IL-6 inhibition) | % Inhibition | 92% (at 10 µM) | [2] |

| SET-M33D | LPS-stimulated RAW264.7 Macrophages | Anti-inflammatory (TNF-α inhibition) | % Inhibition | 52% (at 10 µM) | [2] |

| SET-M33D | LPS-stimulated RAW264.7 Macrophages | Anti-inflammatory (KC inhibition) | % Inhibition | 80% (at 10 µM) | [2] |

| SET-M33D | LPS-stimulated RAW264.7 Macrophages | Anti-inflammatory (MIP1 inhibition) | % Inhibition | 65% (at 10 µM) | [2] |

| SET-M33D | LPS-stimulated RAW264.7 Macrophages | Anti-inflammatory (IP10 inhibition) | % Inhibition | 70% (at 10 µM) | [2] |

Experimental Protocols

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for a manual SPPS cycle. It is important to note that reaction times and reagent equivalents may need to be optimized based on the specific peptide sequence and the resin used.

General Fmoc-SPPS Cycle for this compound Incorporation

1. Resin Swelling:

-

Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the swelling solvent.

-

Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.

-

Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU, or DIC; typically 3-5 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (typically 6-10 equivalents), to the amino acid/coupling agent solution to activate the carboxylic acid.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a qualitative test such as the Kaiser test (ninhydrin test) can be performed on a small sample of the resin. A negative Kaiser test (no color change) indicates a complete reaction.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash with a solvent like DCM or isopropanol (B130326) (IPA) and then again with DMF.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

This is typically achieved by treating the peptide-resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions. The exact composition of the cleavage cocktail depends on the amino acid composition of the peptide.

-

The cleavage reaction is typically carried out for 2-4 hours at room temperature.

-

The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and dried.

6. Purification and Analysis:

-

The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.

Visualizing the Workflow

Fmoc-SPPS Workflow for Incorporation of this compound

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-Abu-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-Fmoc-D-α-aminobutyric acid (Fmoc-D-Abu-OH), a non-proteinogenic amino acid derivative crucial in solid-phase peptide synthesis (SPPS). While specific quantitative data for this compound is not extensively available in the public domain, this document extrapolates from established principles and data for structurally similar Fmoc-protected amino acids. It further provides detailed experimental protocols for researchers to determine these critical parameters in their own laboratory settings.

Physicochemical Properties of this compound

This compound is a synthetic amino acid derivative where the alpha-amino group of D-α-aminobutyric acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental in Fmoc-based SPPS due to its stability in acidic conditions and lability in basic conditions.

| Property | Value |

| Chemical Formula | C₁₉H₁₉NO₄ |

| Molecular Weight | 325.36 g/mol |

| Appearance | White to off-white crystalline powder |

| Storage Temperature | 2-8°C |

Solubility of this compound

The solubility of Fmoc-amino acids is a critical factor in peptide synthesis, directly impacting coupling efficiency and the purity of the final peptide product. Inadequate solubility can lead to poor reaction kinetics and the formation of deletion sequences.

Qualitative Solubility

This compound, like most Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly used in SPPS. Its solubility is influenced by the solvent's polarity, the presence of the bulky, nonpolar Fmoc group, and the relatively short alkyl side chain of the aminobutyric acid.

| Solvent | General Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Good to Excellent | The most common and effective solvent for dissolving Fmoc-amino acids for SPPS.[1] However, DMF can degrade to dimethylamine, which may cause premature Fmoc deprotection.[1] |

| N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | Often used as an alternative to DMF, with higher solvating power for some hydrophobic sequences.[1] Some Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[1] |

| Dichloromethane (DCM) | Limited | Generally a poor solvent for Fmoc-amino acids and is more commonly used for washing steps.[1] Solubility can sometimes be improved by the addition of DMF.[2] |

| Tetrahydrofuran (THF) | Moderate | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP. |

| Water | Sparingly Soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions. |

Experimental Protocol for Determining Solubility

This protocol outlines a general method for determining the quantitative solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the this compound peak by UV absorbance at 265 nm or 301 nm.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

Experimental Workflow for Solubility Determination

References

The Strategic Incorporation of D-Amino Acids in Peptide Drug Design: A Technical Guide with a Focus on D-2-Aminobutyric Acid (D-Abu)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids, particularly D-amino acids, represents a cornerstone of modern peptide drug design. This strategic modification offers a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and suboptimal activity. This in-depth technical guide explores the multifaceted role of D-amino acids in modulating peptide bioactivity, with a specific emphasis on D-2-aminobutyric acid (D-Abu). We will delve into the structural and functional consequences of D-amino acid substitution, provide detailed experimental protocols for the synthesis and evaluation of these modified peptides, and present quantitative data to illustrate the impact of these changes.

The Foundational Role of D-Amino Acids in Peptide Bioactivity

Naturally occurring peptides are exclusively composed of L-amino acids. This stereochemical homogeneity renders them susceptible to rapid degradation by endogenous proteases, significantly limiting their therapeutic potential. The substitution of one or more L-amino acids with their D-enantiomers is a widely employed strategy to enhance peptide stability and modulate their pharmacological profile.[1][2][3]

The primary advantages of incorporating D-amino acids include:

-

Enhanced Proteolytic Stability: The peptide bonds adjacent to D-amino acid residues are not recognized by most endogenous proteases, leading to a significant increase in the peptide's half-life in biological fluids.[3]

-

Modulation of Secondary Structure: D-amino acids can induce or stabilize specific secondary structures, such as β-turns and α-helices, which can be crucial for receptor binding and biological activity.[4] Conversely, they can also disrupt existing secondary structures, which can be leveraged to fine-tune activity or reduce off-target effects.

-

Altered Receptor Affinity and Selectivity: By modifying the peptide's conformation and the spatial orientation of its side chains, D-amino acid incorporation can lead to altered binding affinities and selectivities for target receptors.

-

Reduced Immunogenicity: Peptides composed entirely of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts.

D-2-Aminobutyric Acid (D-Abu): A Closer Look

D-2-aminobutyric acid (D-Abu) is a non-proteinogenic D-amino acid with a two-carbon side chain. Its incorporation into a peptide sequence can impart unique conformational properties. While extensive quantitative data specifically comparing L-peptides to their D-Abu-substituted analogs is limited in publicly available literature, we can extrapolate its potential impact based on the principles of D-amino acid incorporation and the nature of its side chain.

The ethyl side chain of D-Abu is hydrophobic and relatively small, allowing it to be incorporated into a variety of peptide structures without causing significant steric hindrance. Its D-configuration can be strategically employed to:

-

Induce β-turn formation: The D-configuration at the α-carbon can promote the formation of type II' β-turns, which are important structural motifs in many biologically active peptides.

-

Stabilize helical structures: When incorporated at specific positions, D-Abu can contribute to the stabilization of α-helical conformations.

-

Enhance resistance to enzymatic degradation: Like other D-amino acids, D-Abu will confer increased stability against proteolysis.

Quantitative Analysis of Bioactivity: The Impact of Stereochemistry

The substitution of an L-amino acid with its D-enantiomer can have a profound impact on the biological activity of a peptide. The following table, while not containing D-Abu specifically due to a lack of available comparative data, illustrates the significant changes in inhibitory concentration (IC50) that can arise from stereochemical modifications. In this example, the incorporation of L-2-aminobutyric acid (L-Abu) in a bicyclic peptide inhibitor of integrin αvβ3 is presented.

| Peptide Sequence | Target | IC50 (nM) | Fold Change vs. Original |

| C T3 HEQ c T3 RGDc T3 | Integrin αvβ3 | 195 | - |

| C T3 HPQ c T3 RGDc T3 | Integrin αvβ3 | 30 | 6.5x improvement |

| C T3 HWQ c T3 RGDc T3 | Integrin αvβ3 | 225 | 0.87x (slight decrease) |

| C T3 Q[L-Abu]D c T3 RGDc T3 | Integrin αvβ3 | ~200-225 | ~0.87x-0.98x |

Data extrapolated from a study on bicyclic RGD peptides. The IC50 for the L-Abu containing peptide was not explicitly stated but inferred from graphical representation.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Abu-Containing Peptides

This protocol outlines the general steps for the synthesis of a peptide containing a D-Abu residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-D-Abu-OH

-

Other Fmoc-protected L-amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF, DCM, and MeOH.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH) in DMF.

-

Add DIC and OxymaPure to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin as in step 3.

-

Repeat for Subsequent Amino Acids: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence, including this compound at the desired position.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Logical Workflow for Solid-Phase Peptide Synthesis:

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a D-Abu-containing peptide.

Peptide Stability Assay in Human Serum

This protocol describes a method to assess the stability of a D-Abu-containing peptide in human serum.

Materials:

-

Purified D-Abu-containing peptide

-

Human serum

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or PBS).

-

Incubation:

-

Incubate the peptide at a final concentration of 100 µg/mL in 80% human serum at 37°C.

-

Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Protein Precipitation:

-

To each aliquot, add an equal volume of 10% TFA in ACN to precipitate the serum proteins.

-

Vortex and incubate on ice for 10 minutes.

-

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Analysis:

-

Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

-

Use a gradient of ACN in water with 0.1% TFA as the mobile phase.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

-

Confirm the identity of the peptide peak by mass spectrometry.

-

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life in serum.

Experimental Workflow for Peptide Stability Assay:

Caption: Workflow for determining the stability of a peptide in human serum.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Materials:

-

Purified D-Abu-containing peptide

-

Phosphate buffer (or other suitable buffer)

-

CD spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of the peptide in the desired buffer at a concentration of 0.1-0.2 mg/mL.

-

CD Measurement:

-

Record the CD spectrum of the peptide solution in the far-UV region (typically 190-250 nm).

-

Use a quartz cuvette with a path length of 1 mm.

-

Record the spectrum of the buffer alone as a baseline.

-

-

Data Processing:

-

Subtract the buffer baseline from the peptide spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

-

Secondary Structure Estimation:

-

Analyze the processed CD spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software.

-

Relationship between D-Amino Acid Incorporation and Peptide Properties:

Caption: The incorporation of D-amino acids influences peptide conformation and stability, leading to modulated bioactivity.

Impact on Signaling Pathways

For instance, a D-amino acid-substituted peptide agonist for a G-protein coupled receptor (GPCR) would be expected to have a more sustained effect on downstream signaling cascades, such as the cAMP or MAPK/ERK pathways, due to its prolonged presence at the receptor.

Hypothetical Signaling Pathway Modulation:

References

A Technical Guide to the Incorporation of Fmoc-D-Abu-OH for the Synthesis of Unnatural Peptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Fmoc-D-2-aminobutanoic acid (Fmoc-D-Abu-OH) in the synthesis of peptides containing unnatural amino acids. The incorporation of D-amino acids like D-Abu is a critical strategy in drug design and development, offering enhanced proteolytic stability and the potential for novel biological activities. This document details the chemical properties of this compound, provides a thorough experimental protocol for its incorporation via solid-phase peptide synthesis (SPPS), and discusses key analytical techniques for the characterization of the resulting peptides.

Properties of this compound

This compound is a key building block for introducing the unnatural D-amino acid 2-aminobutanoic acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Synonyms | Fmoc-D-2-Abu-OH, (R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

| CAS Number | 170642-27-0 | |

| Molecular Formula | C19H19NO4 | |

| Molecular Weight | 325.36 g/mol | |

| Appearance | White to off-white powder | |

| Purity (typical) | ≥98% (HPLC) | |

| Solubility | Soluble in DMF, NMP | [] |

| Storage | 2-8°C |

Experimental Protocol: Incorporation of this compound via Fmoc-SPPS

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using manual or automated Fmoc solid-phase peptide synthesis.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid), 100-200 mesh.

-

Amino Acids: Fmoc-protected L-amino acids and this compound.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638).

-

Coupling Reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Precipitation Solvent: Cold diethyl ether.

Synthesis Workflow

The overall workflow for the solid-phase synthesis of a peptide containing D-Abu is illustrated below.

Step-by-Step Protocol

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[3]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[3][4] The kinetics of this reaction are rapid, with a half-life of around 7 seconds for 20% piperidine in DMF.[5]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.[3]

-

Amino Acid Coupling:

-

Prepare the coupling solution by dissolving this compound (3-5 equivalents relative to resin loading), HCTU (or HATU, 3-5 equivalents), and DIPEA (or Collidine, 6-10 equivalents) in DMF.

-

Add the coupling solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature with agitation.[6]

-

The coupling efficiency can be monitored using a Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete coupling.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid to be incorporated into the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection (step 2) followed by washing (step 3).

-

Dry the resin under vacuum.

-

Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[1]

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

-

Analysis and Characterization of D-Abu Containing Peptides

The incorporation of a D-amino acid can significantly impact the structure and properties of a peptide.[8] Therefore, thorough analytical characterization is essential.

| Analytical Technique | Sample Preparation | Expected Outcome | References |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Dissolve purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid). | Confirmation of the correct molecular weight of the synthesized peptide. The retention time may differ from the all-L-amino acid counterpart.[9][10] | |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Dissolve the peptide in a deuterated solvent (e.g., D2O or DMSO-d6). | Provides detailed structural information, including the conformation of the peptide backbone and the local environment of the D-Abu residue. 2D NMR techniques like TOCSY and NOESY are used for sequential assignment and determining through-space proton proximities.[11] | |

| CD (Circular Dichroism) Spectroscopy | Dissolve the peptide in an appropriate buffer (e.g., phosphate (B84403) buffer). | Reveals information about the secondary structure (e.g., α-helix, β-sheet) of the peptide. The incorporation of a D-amino acid can disrupt or alter the secondary structure compared to the all-L peptide. The CD spectrum of an all-D peptide will be a mirror image of its all-L counterpart.[12][13] |

Impact of D-Abu Incorporation on Peptide Properties

The substitution of an L-amino acid with a D-amino acid, such as D-Abu, can have profound effects on the resulting peptide's biological and physical properties.

-

Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically exhibit high stereospecificity for L-amino acids.[14] This enhanced stability can lead to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.[15]

-

Secondary Structure: The introduction of a D-amino acid can act as a "helix breaker" or induce turns in the peptide backbone, thereby altering the secondary structure.[16] Circular dichroism is a key technique to observe these conformational changes.[13]

-

Bioactivity: The change in conformation resulting from D-amino acid incorporation can significantly impact the peptide's ability to bind to its target receptor or enzyme. This can lead to either a decrease or, in some cases, an increase in biological activity.[8][17] The effect on bioactivity is highly dependent on the specific peptide and the position of the D-amino acid substitution.[15]

-

Hydrophobicity: The incorporation of D-amino acids can lead to a decrease in the overall hydrophobicity of a peptide.[17]

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. bachem.com [bachem.com]

- 8. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of ᴅ-amino acid-containing peptides in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Fmoc-D-Abu-OH in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing stability, modulating conformation, and improving pharmacokinetic profiles. Among these, Fmoc-D-2-aminobutyric acid (Fmoc-D-Abu-OH) has emerged as a valuable building block. This technical guide provides a comprehensive overview of the properties, synthesis protocols, and applications of this compound in modern peptide chemistry, with a particular focus on its role in drug discovery and development. The use of the D-enantiomer offers inherent resistance to proteolytic degradation, a critical attribute for extending the in-vivo half-life of peptide-based therapeutics.

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid D-2-aminobutyric acid, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino group. This strategic protection allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, providing a baseline for its use in synthesis and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉NO₄ | Chem-Impex |

| Molecular Weight | 325.36 g/mol | Chem-Impex |

| Appearance | White to off-white powder | Generic Observation |

| Purity (HPLC) | ≥98.0% | Sigma-Aldrich[1] |

| Melting Point | 120-127 °C | Chem-Impex |

| Optical Rotation | [α]₂₀/D +22.0±2°, c=1% in DMF | Sigma-Aldrich[1] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[1] |

Experimental Protocols: Incorporation of this compound via SPPS

The following is a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis with Fmoc/tBu chemistry.

Materials and Reagents

-

This compound

-

High-quality, peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Coupling reagents (e.g., HATU, HBTU, HOBt)

-

Tertiary base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Appropriate resin for peptide synthesis (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl chloride resin for C-terminal carboxylic acids)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT))

-

Diethyl ether (cold)

Step-by-Step Protocol

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-20 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for a shorter duration (e.g., 5-10 minutes) to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to resin loading) and a coupling agent such as HATU (e.g., 3-5 equivalents) in DMF.

-

Add a tertiary base like DIPEA (e.g., 6-10 equivalents) to the activation mixture.

-

Allow the activation to proceed for a few minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

-

Once the coupling is complete (negative Kaiser test), drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents.

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC to confirm its identity and purity.

-

Visualization of Key Processes

Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for incorporating this compound in SPPS.

Rationale for D-Amino Acid Incorporation in Drug Development

Caption: Advantages of D-amino acid incorporation in peptide drug development.

Applications in Drug Development

The inclusion of D-amino acids, such as D-2-aminobutyric acid, is a powerful strategy in the design of peptide-based therapeutics. The primary advantage is the enhanced stability of the resulting peptide in biological systems.[2] L-amino acid-containing peptides are often rapidly degraded by proteases, leading to a short in-vivo half-life and limiting their therapeutic potential.[2][3][4][5] By incorporating D-amino acids, the peptide backbone becomes resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[2]

This increased stability can lead to:

-

Improved Pharmacokinetic Profile: A longer half-life in circulation can result in sustained therapeutic concentrations, potentially reducing the frequency of administration and improving patient compliance.[1][6][7]

-

Enhanced Bioavailability: For certain administration routes, increased stability can lead to higher bioavailability.[1][6]

-

Modulation of Biological Activity: The stereochemistry of D-Abu-OH can induce specific conformational constraints on the peptide backbone. This can lead to altered binding affinities and selectivities for biological targets, potentially improving the therapeutic index of the drug candidate.

Conclusion

This compound is a valuable and versatile building block in the field of peptide chemistry. Its integration into solid-phase peptide synthesis is straightforward using standard protocols, and its incorporation offers significant advantages for the development of peptide-based therapeutics. The enhanced proteolytic stability and potential for conformational modulation make this compound an important tool for researchers and scientists aiming to design next-generation peptide drugs with improved pharmacokinetic properties and therapeutic efficacy. This guide provides the foundational knowledge for the effective utilization of this compound in peptide research and drug development endeavors.

References

- 1. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? | MDPI [mdpi.com]

- 8. Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - JuSER [juser.fz-juelich.de]

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-D-Abu-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-α-Fmoc-D-2-aminobutyric acid (Fmoc-D-Abu-OH), a valuable building block in solid-phase peptide synthesis (SPPS). The inclusion of non-proteinogenic amino acids like D-2-aminobutyric acid can introduce unique structural and functional properties to peptides, influencing their conformational stability and biological activity. This document outlines a detailed synthesis protocol and presents a thorough characterization of the final product using various analytical techniques.

Physicochemical Properties

| Property | Value |

| CAS Number | 170642-27-0 |

| Molecular Formula | C₁₉H₁₉NO₄ |

| Molecular Weight | 325.36 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 134-138 °C |

| Optical Rotation ([α]²⁰/D, c=1 in DMF) | +23.0° to +25.0° |

| Purity (HPLC) | ≥99.0% |

Synthesis of this compound

The synthesis of this compound is achieved through the N-protection of D-2-aminobutyric acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. This reaction, a standard procedure for the introduction of the Fmoc protecting group, proceeds with high efficiency and yield.

Experimental Protocol:

Materials:

-

D-2-aminobutyric acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve D-2-aminobutyric acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc-Cl: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of Fmoc-Cl (1.05 equivalents) in acetone dropwise to the stirred amino acid solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. A white precipitate of this compound will form.

-

Extraction: Extract the product with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford a white, crystalline solid.

Expected Yield: 85-95%

Synthesis workflow for this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following section details the expected results from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that confirm the presence of both the Fmoc protecting group and the D-2-aminobutyric acid moiety.

¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.77 | d, J=7.5 Hz | 2H | Ar-H (Fmoc) |

| 7.59 | d, J=7.4 Hz | 2H | Ar-H (Fmoc) |

| 7.40 | t, J=7.4 Hz | 2H | Ar-H (Fmoc) |

| 7.31 | t, J=7.4 Hz | 2H | Ar-H (Fmoc) |

| 5.30 | d, J=8.2 Hz | 1H | NH |

| 4.41 | m | 2H | CH₂ (Fmoc) |

| 4.23 | t, J=6.8 Hz | 1H | CH (Fmoc) |

| 4.15 | m | 1H | α-CH |

| 1.85 | m | 2H | β-CH₂ |

| 0.95 | t, J=7.4 Hz | 3H | γ-CH₃ |

¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 176.5 | C=O (Carboxyl) |

| 156.2 | C=O (Fmoc) |

| 143.8 | Ar-C (Fmoc) |

| 141.3 | Ar-C (Fmoc) |

| 127.7 | Ar-CH (Fmoc) |

| 127.1 | Ar-CH (Fmoc) |

| 125.1 | Ar-CH (Fmoc) |

| 120.0 | Ar-CH (Fmoc) |

| 67.2 | CH₂ (Fmoc) |

| 54.3 | α-CH |

| 47.2 | CH (Fmoc) |

| 25.0 | β-CH₂ |

| 9.8 | γ-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS):

| m/z | Assignment |

| 326.1 | [M+H]⁺ |

| 348.1 | [M+Na]⁺ |

| 673.2 | [2M+Na]⁺ |

Key Fragmentation Pattern:

A characteristic fragmentation of Fmoc-protected amino acids involves the cleavage of the bond between the fluorenyl group and the rest of the molecule. This typically results in a prominent fragment ion at m/z 179, corresponding to the fluorenylmethyl cation, and a fragment at m/z 178 from the loss of a proton.

Characterization workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized this compound. A reversed-phase HPLC method is typically employed.

Experimental Protocol:

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A linear gradient from 30% to 100% B over 20 minutes is a common starting point.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm (due to the Fmoc group)

-

Expected Retention Time: The retention time will vary depending on the specific column and gradient conditions, but it is typically in the range of 10-15 minutes. The chromatogram should show a single major peak, indicating high purity.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The presented protocols and expected analytical data serve as a valuable resource for researchers and professionals in peptide synthesis and drug development, ensuring the quality and integrity of this important non-proteinogenic amino acid building block. The successful synthesis and characterization of this compound are critical first steps for its application in the creation of novel peptides with potentially enhanced therapeutic properties.

Technical Guide: Safety and Handling of Fmoc-D-Abu-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Nα-Fmoc-D-α-aminobutyric acid (Fmoc-D-Abu-OH), a key reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₁₉NO₄[2][3][4][5] |

| Molecular Weight | 325.36 g/mol [4][5] |

| Appearance | White to off-white or beige powder/crystalline powder.[6] |

| Melting Point | 161-163 °C[2][4] |

| Solubility | Generally good solubility in organic solvents.[3] |

| Storage Temperature | 2-8°C[2][5][7] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum recommendations:

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.[8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[8]

-

Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator (e.g., N95) is recommended.[5][7]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[8]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area.[1][2][8] A chemical fume hood is recommended, especially when handling larger quantities or if there is a potential for dust generation.[8]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[8]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[8]

-

Remove contaminated clothing and wash it before reuse.[1]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][8] Recommended storage temperature is between 2-8°C.[2][5][7]

Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[8]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Spills and Leaks

For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8] For larger spills, follow the same procedure, and ensure the area is well-ventilated.[8] Prevent the material from entering drains.[8]

Stability and Reactivity

-

Stability: Stable under recommended storage conditions.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, the following are summaries of the standardized OECD (Organisation for Economic Co-operation and Development) protocols used to assess skin and eye irritation.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animal: The albino rabbit is the preferred species for this test.[9]

-

Application: A single dose of the test substance (0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²).[9] An untreated area of skin serves as a control.[9]

-

Exposure: The test substance is held in contact with the skin for a specified period, typically 4 hours.[9]

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after removal of the test substance.[10] Observations may continue for up to 14 days to assess the reversibility of any effects.[9][10]

-

Classification: The substance is classified as an irritant based on the severity and persistence of the observed skin reactions.[8]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline details the method for determining the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Test Animal: The albino rabbit is the recommended test animal.[4]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[1][4] The other eye remains untreated and serves as a control.[1][4]

-

Observation: The eye is examined for signs of irritation, including corneal opacity, iritis, and conjunctival redness and swelling, at 1, 24, 48, and 72 hours after application.[4] The observation period can extend up to 21 days to assess the reversibility of effects.[1][3]

-

Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.[1]

Logical Flow of Safe Handling Procedures

The following diagram illustrates the logical progression of safety measures when working with this compound.

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet (SDS) before working with any chemical.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. oecd.org [oecd.org]

- 3. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 4. oecd.org [oecd.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Fmoc-D-Asp(OtBu)-OH | 112883-39-3 | FDD-1806-PI [biosynth.com]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing D-α-Aminobutyric Acid using Fmoc-D-Abu-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine synthesis of peptides for a vast array of research and therapeutic applications. The use of non-proteinogenic amino acids, such as D-α-aminobutyric acid (D-Abu), can confer unique properties to peptides, including increased proteolytic stability and altered receptor binding affinities. This document provides a comprehensive guide to the incorporation of Fmoc-D-Abu-OH into peptides using Fmoc-based SPPS. D-amino acid-containing peptides (DAACPs) have been identified with diverse biological activities, making their synthesis a key area of interest.[1][2][3]

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The key steps in each cycle are:

-

Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide. This is typically achieved using a solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5][6]

-

Activation and Coupling: The incoming Fmoc-amino acid is activated at its C-terminus to facilitate the formation of a peptide bond with the newly liberated N-terminal amine of the peptide-resin.[7][8][9][10][11]

-

Washing: Removal of excess reagents and by-products by washing the resin with a suitable solvent, typically DMF.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.[12][13]

Experimental Protocols

Materials and Equipment

-

Resin: Appropriate resin for the desired C-terminus (e.g., Wang resin for C-terminal carboxylic acid, Rink Amide resin for C-terminal amide).[11][14]

-

Fmoc-Amino Acids: this compound and other required Fmoc-protected amino acids.

-

Solvents: High-purity N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM).

-

Deprotection Reagent: 20% (v/v) piperidine in DMF.[4][5][6][14]

-

Coupling Reagents: See Table 1 for a selection of common coupling reagents.

-

Activation Base: N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.

-

Cleavage Cocktail: See Table 2 for common cleavage cocktails.

-

Precipitation/Washing Solvent: Cold diethyl ether.

-

Peptide Synthesis Vessel: Manual or automated peptide synthesizer.

-

Analytical and Preparative HPLC System.

-

Mass Spectrometer.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing D-Abu on a 0.1 mmol scale.

1. Resin Swelling:

- Place the resin (e.g., 100-200 mesh) in a reaction vessel.[14]

- Add DMF to swell the resin for at least 30 minutes.[14]

- Drain the solvent.

2. First Amino Acid Loading (if starting from a bare resin like 2-chlorotrityl chloride):

- Dissolve the first Fmoc-amino acid (e.g., this compound) and DIEA in DCM.

- Add the solution to the resin and agitate for 1-2 hours.

- "Cap" any unreacted sites using a solution of methanol (B129727) in DCM.

- Wash the resin thoroughly with DCM and DMF.

3. Peptide Elongation Cycle:

4. N-terminal Fmoc Group Removal:

- After the final coupling step, perform a final Fmoc deprotection as described above to liberate the N-terminal amine.

5. Cleavage and Side-Chain Deprotection:

- Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

- Add a cleavage cocktail (see Table 2) to the resin and incubate at room temperature for 2-4 hours with occasional swirling.[11][12] The choice of cocktail depends on the amino acid composition of the peptide.[12]

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Wash the resin with a small amount of fresh cleavage cocktail.

6. Peptide Precipitation and Purification:

- Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[15]

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

- Dry the crude peptide pellet.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][16]

- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[2][3][17]

Data Presentation

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Coupling Reagent | Full Name | Activator Type | Base Typically Used | Notes |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | DIEA, NMM | Efficient and widely used.[7][10] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | DIEA, 2,4,6-Collidine | More potent than HBTU, useful for sterically hindered couplings.[7] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide / Additive | None (for activation) | A classic and cost-effective method. The byproduct, diisopropylurea, is soluble in common solvents.[9][10] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | DIEA, NMM | Highly effective, but the by-product can be problematic to remove in some cases.[7][8] |

Table 2: Common Cleavage Cocktails for Fmoc-SPPS

| Reagent Cocktail | Composition (v/v/w) | Scavengers | Primary Use |

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Water, Phenol, Thioanisole, EDT | A "universal" cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Arg. |

| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | Triisopropylsilane, Water | A general-purpose, low-odor cocktail suitable for many peptides, especially those without highly sensitive residues.[11] |

| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Thioanisole, EDT, Anisole | Particularly effective for peptides containing Arg(Pbf/Pmc) residues.[12][15] |

| Reagent B | TFA / Water / Phenol / TIS (88:5:5:2) | Water, Phenol, TIS | A common alternative for general-purpose cleavage.[15] |

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of the solid-phase peptide synthesis process.

Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).

References

- 1. mdpi.com [mdpi.com]

- 2. Nontargeted Identification of D-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. chempep.com [chempep.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.uci.edu [chem.uci.edu]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

- 17. Experimental strategies for the analysis of D-amino acid containing peptides in crustaceans: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling Fmoc-D-Abu-OH to Wang Resin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient coupling of N-α-Fmoc-D-α-aminobutyric acid (Fmoc-D-Abu-OH) to Wang resin. The successful esterification of the first amino acid to the hydroxyl-functionalized solid support is a critical step in Solid-Phase Peptide Synthesis (SPPS), directly impacting the overall yield and purity of the final peptide.

Introduction

Wang resin is a widely utilized solid support for Fmoc-based SPPS, favored for its compatibility with a broad range of amino acids and solvents.[1][2][3] The linkage of the C-terminal amino acid to the resin is achieved via an ester bond, which is stable under the basic conditions of Fmoc deprotection but readily cleavable with moderately strong acids like trifluoroacetic acid (TFA).[3]

The coupling of this compound to Wang resin is a crucial first step for the synthesis of peptides containing this non-proteinogenic amino acid. While the general principles of coupling Fmoc-amino acids apply, careful optimization is necessary to ensure high loading efficiency and minimize potential side reactions, most notably racemization.[4][5][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are important for handling and dissolving the amino acid derivative prior to the coupling reaction.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉NO₄ | [7] |

| Molecular Weight | 325.36 g/mol | [8] |

| Appearance | White to off-white powder | [8] |

| Solubility | Soluble in DMF | [8] |

| Storage Temperature | 2-8°C | [7] |

Key Considerations for Coupling this compound to Wang Resin

-

Resin Swelling: Proper swelling of the Wang resin is essential for maximizing the accessibility of the hydroxyl groups for reaction. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for swelling polystyrene-based resins like Wang resin.[1]

-

Amino Acid Activation: The carboxylic acid of this compound must be activated to facilitate esterification. The most common method involves the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.[6]

-

Catalysis: 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for the esterification reaction.[1][6] However, its use should be carefully controlled as it can also promote racemization.[6]

-

Capping: After the coupling reaction, any unreacted hydroxyl groups on the resin should be "capped" to prevent the formation of deletion sequences in the subsequent peptide synthesis. Acetic anhydride (B1165640) is commonly used for this purpose.[6]

-

Loading Determination: The substitution level (loading) of the resin after coupling must be accurately determined to guide the stoichiometry of subsequent synthesis steps. A common method is spectrophotometric quantification of the Fmoc group cleaved from a known weight of resin.

Experimental Protocols

Two common and effective protocols for coupling this compound to Wang resin are provided below. The choice of protocol may depend on the desired loading level and the scale of the synthesis.

Protocol 1: High-Loading Coupling using DIC/DMAP

This protocol is designed to achieve a high loading of this compound onto the Wang resin.

Materials:

-

Wang Resin (e.g., 100-200 mesh, 1% DVB)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

1-Hydroxybenzotriazole (HOBt) - Optional, but recommended to minimize racemization

-